molecular formula C20H23NO3 B249499 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

Cat. No. B249499
M. Wt: 325.4 g/mol
InChI Key: LLXWSMOOHBWXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as MMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMDQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. This compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. This compound has also been reported to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the cells, which are known to cause cellular damage and inflammation. This compound has also been reported to protect the neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.

Advantages and Limitations for Lab Experiments

2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for lab experiments, including its easy synthesis and high yield. This compound is also stable under various conditions and can be easily stored for long periods. However, this compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation methods.

Future Directions

There are several future directions for the research on 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One of the potential directions is to study the structure-activity relationship of this compound and its analogs to identify the key structural features responsible for its biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its optimal dosage and administration route. Furthermore, the potential use of this compound as a therapeutic agent for various diseases needs to be explored further in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride and 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is purified by recrystallization to obtain this compound in a high yield.

Scientific Research Applications

2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, this compound has been reported to exhibit anticancer activity against various types of cancer cells. In cardiovascular diseases, this compound has been studied for its potential use as a vasodilator and antiplatelet agent.

properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[2-(2-methoxyphenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C20H23NO3/c1-13(22)24-19-14-9-5-7-11-16(14)21-18(20(19,2)3)15-10-6-8-12-17(15)23-4/h5-12,18-19,21H,1-4H3

InChI Key

LLXWSMOOHBWXTE-UHFFFAOYSA-N

SMILES

CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC

Origin of Product

United States

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